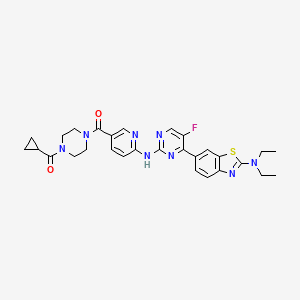![molecular formula C26H26ClFN3O7P B12384881 [4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)
[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MN551 is a potent inhibitor of cysteine-directed electrophilic covalent bonds. It plays a significant role in the biology of the suppressor of cytokine signaling 2 (SOCS2) and its cullin-RING ligase 5 (CRL5) complex. Additionally, MN551 is utilized in proteolysis targeting chimeras (PROTACs) to induce targeted protein degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MN551 involves multiple steps, including the formation of covalent bonds with cysteine residues. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve a high purity level of 98.05% .
Industrial Production Methods
Industrial production methods for MN551 are not explicitly detailed in public sources. Typically, such compounds are produced in controlled laboratory environments, ensuring high purity and consistency. The production process involves rigorous quality control measures to maintain the compound’s efficacy and safety .
化学反应分析
Types of Reactions
MN551 primarily undergoes electrophilic covalent bonding with cysteine residues. This type of reaction is crucial for its inhibitory function .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving MN551 include dimethyl sulfoxide (DMSO) for solubility and various buffers to maintain the reaction conditions. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal binding .
Major Products Formed
The major products formed from reactions involving MN551 are covalent complexes with target proteins, leading to their degradation. This is particularly important in the context of PROTACs, where MN551 facilitates the targeted degradation of specific proteins .
科学研究应用
MN551 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study covalent bonding with cysteine residues.
Biology: Plays a role in understanding the biology of SOCS2 and its CRL5 complex.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.
Industry: Employed in the production of bioactive compound libraries for drug discovery and development
作用机制
MN551 exerts its effects by forming covalent bonds with cysteine residues in target proteins. This interaction is crucial for its role as an inhibitor of cysteine-directed electrophilic covalent bonds. The molecular targets include SOCS2 and its CRL5 complex, which are involved in various cellular pathways. By binding to these targets, MN551 facilitates the degradation of specific proteins through the PROTAC mechanism .
相似化合物的比较
Similar Compounds
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
- A-317920
- Alcaftadine (Standard)
- ST-1006
- Chlorphenoxamine
- Mizolastine (Standard)
- Clemastine-d 5 fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride (Standard)
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate (Standard)
- Roxatidine (Standard)
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-d 3 hydrochloride
Uniqueness
MN551 is unique due to its potent inhibition of cysteine-directed electrophilic covalent bonds and its significant role in the biology of SOCS2 and its CRL5 complex. Its application in PROTACs for targeted protein degradation sets it apart from other similar compounds .
属性
分子式 |
C26H26ClFN3O7P |
|---|---|
分子量 |
577.9 g/mol |
IUPAC 名称 |
[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C26H26ClFN3O7P/c27-15-25(33)30-21-3-1-2-19(12-21)16-29-26(34)23(31-24(32)14-18-4-8-20(28)9-5-18)13-17-6-10-22(11-7-17)38-39(35,36)37/h1-12,23H,13-16H2,(H,29,34)(H,30,33)(H,31,32)(H2,35,36,37)/t23-/m0/s1 |
InChI 键 |
WSEFGYSEXKXLRO-QHCPKHFHSA-N |
手性 SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)CNC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CC3=CC=C(C=C3)F |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)CNC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)
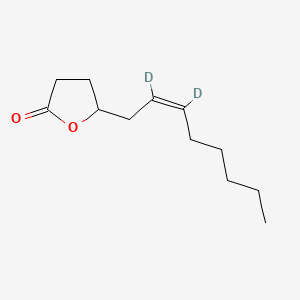
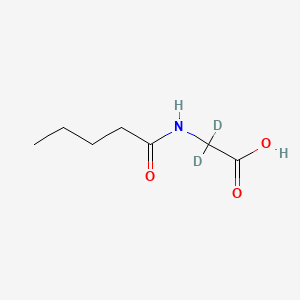
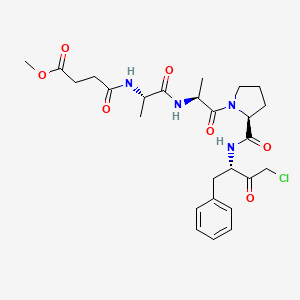
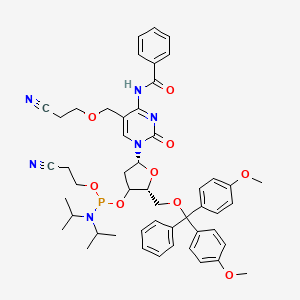
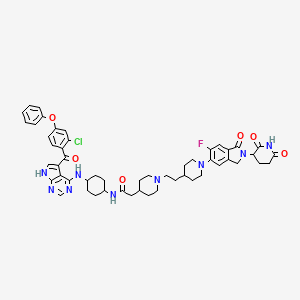
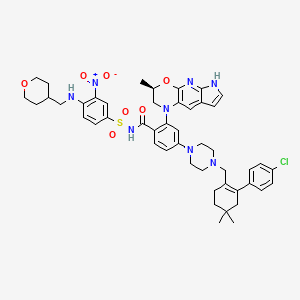
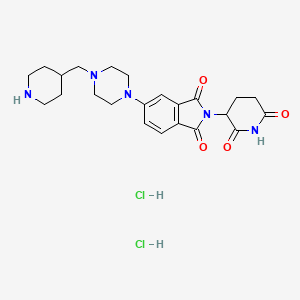
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
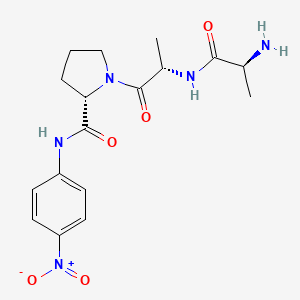
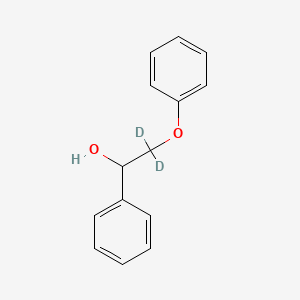
![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
